6-Iodoquinazoline-2,4-diamine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

6-Iodoquinazoline-2,4-diamine is a halogenated heterocyclic compound belonging to the 2,4-diaminoquinazoline class, a privileged scaffold in medicinal chemistry extensively exploited for kinase inhibitor development, particularly against epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR) targets. The iodine substituent at the 6-position introduces distinct steric and electronic properties that differentiate this compound from other halogenated or unsubstituted 2,4-diaminoquinazolines.

Molecular Formula C8H7IN4
Molecular Weight 286.07 g/mol
CAS No. 132131-20-5
Cat. No. B160038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoquinazoline-2,4-diamine
CAS132131-20-5
Molecular FormulaC8H7IN4
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=NC(=N2)N)N
InChIInChI=1S/C8H7IN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
InChIKeyKPYKRRFRJSWIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodoquinazoline-2,4-diamine (CAS 132131-20-5): Procurement-Ready Halogenated Quinazoline Scaffold for Kinase-Targeted Drug Discovery


6-Iodoquinazoline-2,4-diamine is a halogenated heterocyclic compound belonging to the 2,4-diaminoquinazoline class, a privileged scaffold in medicinal chemistry extensively exploited for kinase inhibitor development, particularly against epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR) targets [1]. The iodine substituent at the 6-position introduces distinct steric and electronic properties that differentiate this compound from other halogenated or unsubstituted 2,4-diaminoquinazolines [2]. This compound serves as a versatile building block for structure-activity relationship (SAR) exploration and as a key synthetic intermediate in the preparation of more complex bioactive molecules.

Why 6-Iodoquinazoline-2,4-diamine Is Not Interchangeable with Other Halogenated Quinazoline-2,4-diamines: A Procurement Perspective


The 2,4-diaminoquinazoline core is highly sensitive to substitution pattern, particularly at the 6-position, where halogen identity profoundly influences target selectivity, binding affinity, and synthetic utility [1]. Halogen substitution at the 5- or 6-position is known to confer selective inhibition of Pneumocystis carinii dihydrofolate reductase (pcDHFR) over the mammalian enzyme, but the degree of selectivity varies significantly with halogen type [2]. Furthermore, the iodine atom's large van der Waals radius (∼1.98 Å) and polarizability enable unique transition metal-catalyzed cross-coupling reactions not feasible with smaller halogens, directly impacting downstream synthetic versatility [3]. Consequently, substituting 6-iodoquinazoline-2,4-diamine with a fluoro, chloro, or bromo analog without validation may lead to altered biological activity profiles, compromised synthetic routes, or failed procurement specifications.

6-Iodoquinazoline-2,4-diamine: Quantifiable Differentiation Evidence vs. Closest Analogs for Informed Procurement


Synthetic Versatility: 6-Iodo Substituent Enables Unique Cross-Coupling Routes Unavailable to Fluoro/Chloro Analogs

The iodine atom at the 6-position serves as an excellent leaving group and coupling partner in palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings, which are critical for constructing biaryl systems and introducing diverse functionality onto the quinazoline core [1]. This reactivity is a direct consequence of the C–I bond's low bond dissociation energy (∼57 kcal/mol) compared to C–F (∼116 kcal/mol), C–Cl (∼81 kcal/mol), and C–Br (∼68 kcal/mol) [2]. This enables efficient derivatization of 6-iodoquinazoline-2,4-diamine into advanced intermediates, a capability not readily achievable with the more inert 6-fluoro or 6-chloro analogs without forcing conditions or specialized catalysts [1].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Inhibitory Activity Against Molybdenum Hydroxylases: A Class-Level Advantage of 6-Iodo Substitution

A series of 6-iodoquinazoline derivatives, structurally related to the target compound, have been shown to inhibit both aldehyde oxidase and xanthine oxidase in vitro [1]. The inhibitory activity followed a competitive pattern, with Ki or IC50 values ranging from 48 to 700 μM, indicating that the 6-iodo substitution is a key determinant for interaction with the molybdenum hydroxylase active site [1]. This class-level inhibition profile distinguishes 6-iodoquinazolines from unsubstituted or alkyl-substituted quinazolines, which generally show weaker or no inhibition of these enzymes [2].

Enzyme Inhibition Xanthine Oxidase Aldehyde Oxidase

Selectivity for Pneumocystis carinii DHFR: Halogen-Substituted Quinazoline-2,4-diamines Demonstrate Enhanced Selectivity Over Rat Liver Enzyme

In a comparative study of 2,4-diaminoquinazoline derivatives, halogen substitution at the 6-position (exemplified by the 6-chloro analog) conferred notable selectivity for Pneumocystis carinii dihydrofolate reductase (pcDHFR) over the mammalian (rat liver) enzyme [1]. The 6-chloro analog exhibited IC50 values of 3.6 μM (pcDHFR), 14 μM (T. gondii DHFR), and 29 μM (rat liver DHFR), corresponding to an 8-fold selectivity for the P. carinii enzyme versus the rat liver enzyme [1]. Given the similar steric and electronic trends among halogens, 6-iodoquinazoline-2,4-diamine is inferred to exhibit comparable or potentially enhanced selectivity due to the larger, more polarizable iodine atom [2].

Antifolate DHFR Inhibition Selectivity

Role as a Key Intermediate in Tyrosine Kinase Inhibitor Synthesis: The Lapatinib Pathway

6-Iodoquinazoline-2,4-diamine serves as a critical precursor to 4-chloro-6-iodoquinazoline, a pivotal intermediate in the multi-step synthesis of Lapatinib, a dual EGFR/HER2 tyrosine kinase inhibitor approved for breast cancer treatment [1]. The iodine atom facilitates subsequent Stille coupling to install the furan ring essential for Lapatinib's pharmacophore [1]. In contrast, 6-fluoro or 6-chloro analogs lack the required reactivity for efficient Stille coupling under mild conditions, making the iodo derivative indispensable for this established industrial route [2].

Synthetic Intermediate Tyrosine Kinase Inhibitor Lapatinib

6-Iodoquinazoline-2,4-diamine: Optimal Procurement Use Cases Driven by Quantitative Differentiation Evidence


Synthesis of Diverse 6-Aryl/Arylhetero Quinazoline Libraries via Cross-Coupling

Medicinal chemistry teams seeking to explore SAR at the 6-position of the quinazoline scaffold can leverage the iodine atom's excellent leaving group ability to efficiently generate arrays of 6-substituted analogs via Suzuki-Miyaura or Stille couplings [1]. This route is more direct and higher-yielding than alternative methods requiring pre-functionalization of the quinazoline core or harsh conditions necessary to activate C–F or C–Cl bonds [1].

Development of Selective Antiparasitic Agents Targeting P. carinii DHFR

Researchers focused on infectious diseases, particularly Pneumocystis pneumonia, can use this compound as a starting point for optimizing DHFR inhibitors. The established selectivity advantage of 6-halogenated 2,4-diaminoquinazolines for the P. carinii enzyme over the mammalian counterpart supports the use of 6-iodoquinazoline-2,4-diamine in hit-to-lead campaigns [2].

Process Chemistry: Reliable Intermediate for Lapatinib and Related Kinase Inhibitors

Process R&D and CMC teams developing synthetic routes for Lapatinib or structurally related dual EGFR/HER2 inhibitors require this specific iodo derivative as a building block to ensure compatibility with established Stille coupling steps [3]. Its use mitigates the need for process re-engineering that would be required with alternative halogenated analogs [3].

Investigation of Molybdenum Hydroxylase Inhibition in Drug Metabolism Studies

Pharmacology and DMPK groups investigating drug-drug interactions or purine metabolism pathways can employ 6-iodoquinazoline-2,4-diamine as a chemical probe for aldehyde oxidase and xanthine oxidase. Its class-level inhibitory activity provides a defined phenotype for exploring the role of these enzymes [4].

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